
Delgocitinib
説明
デルゴシチニブは、日本たばこ産業が開発した、アトピー性皮膚炎などの炎症性皮膚疾患を含む、自己免疫疾患および過敏症の治療のための医薬品化合物です . これは、ヤヌスキナーゼ1、ヤヌスキナーゼ2、ヤヌスキナーゼ3、およびチロシンキナーゼ2を含む、ヤヌスキナーゼファミリーのすべてのメンバーを標的とするヤヌスキナーゼ阻害剤です . デルゴシチニブは、Corectimというブランド名で販売されており、日本ではアトピー性皮膚炎の治療薬として承認されています .
2. 製法
デルゴシチニブの合成は、重要な中間体の調製から始まる、複数のステップを含みます. 合成経路には、通常、デルゴシチニブの化学的枠組みの重要な構成要素であるスピロ環状構造の形成が含まれます . 反応条件は、多くの場合、有機溶媒、触媒、および特定の温度制御を使用して、必要な化学変換が効率的に行われるようにします . デルゴシチニブの工業生産方法は、収量と純度を最適化するために設計されており、多くの場合、大規模反応器と、結晶化やクロマトグラフィーなどの精製技術を使用します .
準備方法
The synthesis of delgocitinib involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a spirocyclic structure, which is a crucial component of this compound’s chemical framework . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations occur efficiently . Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactors and purification techniques such as crystallization and chromatography .
化学反応の分析
Synthetic Pathways
While explicit synthesis routes for delgocitinib are not publicly disclosed in the provided sources, its structure suggests modular assembly involving:
- Core Formation : Likely constructed via cyclization reactions to form the pyrrolopyrimidine ring.
- Spirocyclic Integration : Introduction of the diazaspiro[3.4]octane via stereoselective cyclization or coupling.
- Side-Chain Addition : Attachment of the cyanoacetyl group through nucleophilic acyl substitution.
Notably, related JAK inhibitors (e.g., abrocitinib, baricitinib) employ Suzuki couplings and Horner-Emmons reactions for aromatic and aliphatic chain formation .
Biochemical Interactions
This compound inhibits JAK-STAT signaling by targeting ATP-binding sites in JAK1, JAK2, JAK3, and TYK2. Key biochemical interactions include:
3.1. JAK Inhibition Kinetics
Cytokine | IC₅₀ (nmol/L) | Source |
---|---|---|
IL-2 | 39.6 ± 9.0 | |
IL-6 | 32.5 ± 14.5 | |
IFN-α | 18.1 ± 2.6 |
3.2. Protein Binding and Metabolism
- Plasma Protein Binding : 22–29% .
- Metabolic Stability : Limited hepatic metabolism, with >70% excreted unchanged renally .
Stability and Reactivity
This compound exhibits moderate lipophilicity (XLogP3 = 1.1) and stability under physiological conditions. Key reactivity considerations:
科学的研究の応用
Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus and eczema. Delgocitinib has been evaluated in multiple clinical trials for its efficacy in treating this condition.
- Efficacy in Adults : A phase 2 study demonstrated that this compound ointment significantly improved clinical signs and symptoms in adults with moderate to severe atopic dermatitis. The modified Eczema Area and Severity Index (mEASI) scores showed a mean percent change of -44.3% for this compound compared to 1.7% for the vehicle group (P < 0.001) after four weeks of treatment . The improvement was maintained during an extended treatment period.
- Pediatric Applications : In pediatric patients, this compound ointment was also found to be effective and well-tolerated, indicating its potential as a treatment option across different age groups .
Chronic Hand Eczema
Chronic hand eczema is another significant application area for this compound. Recent trials have focused on its use in adult patients suffering from this condition.
- DELTA Trials : The DELTA 1 and DELTA 2 trials assessed the efficacy and safety of this compound cream compared to a vehicle cream over 16 weeks. Results showed that a greater proportion of patients treated with this compound achieved treatment success as defined by the Investigator's Global Assessment for Chronic Hand Eczema (IGA-CHE). Specifically, 20% of patients in DELTA 1 and 29% in DELTA 2 achieved success compared to only 10% and 7% in the vehicle groups, respectively (P ≤ 0.0055) .
- Long-term Safety : A follow-up study (DELTA 3) confirmed that this compound cream was well-tolerated over an extended period, reinforcing its safety profile while maintaining efficacy .
Summary of Clinical Findings
Safety Profile
This compound has generally demonstrated a favorable safety profile across studies. Most adverse events reported were mild and not directly related to the treatment. In the DELTA trials, approximately 45% of patients experienced treatment-emergent adverse events, which were comparable between this compound and vehicle groups .
作用機序
類似化合物との比較
生物活性
Delgocitinib is a novel pan-Janus kinase (JAK) inhibitor that has garnered attention for its efficacy in treating various dermatological conditions, particularly chronic hand eczema (CHE) and atopic dermatitis. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profiles, and relevant case studies.
This compound inhibits all four members of the JAK family (JAK1, JAK2, JAK3, and tyrosine kinase 2). The JAK-STAT signaling pathway is crucial for mediating the effects of numerous inflammatory cytokines such as interleukin (IL)-4, IL-13, and IL-31, which are implicated in various inflammatory skin diseases. By blocking these pathways, this compound effectively reduces inflammation and modulates immune responses.
Key Effects:
- Inhibition of Cytokine Signaling: this compound suppresses the activation of innate and adaptive immune cells.
- Improvement of Skin Barrier Function: It enhances keratinocyte differentiation.
- Reduction of Inflammatory Responses: It inhibits Th1, Th2, Th17, and Th22-type inflammatory responses.
- Antipruritic Properties: this compound alleviates itching associated with skin conditions.
Case Studies and Trials
-
Phase IIa Trial in Chronic Hand Eczema (CHE):
- Objective: To assess the efficacy and safety of this compound ointment.
- Design: Double-blind, randomized trial with 91 patients receiving either this compound ointment (30 mg/g) or vehicle for 8 weeks.
- Results:
- Treatment success was achieved in 46% of patients using this compound compared to 15% with vehicle (P = 0.009).
- Significant improvements were observed in the Hand Eczema Severity Index (HECSI) scores.
- Adverse events were comparable between groups, with no severe reactions leading to discontinuation .
-
Phase IIb Trial:
- Objective: To evaluate the dose-response relationship of this compound cream in CHE.
- Design: Double-blind trial with 258 patients randomized to receive this compound cream at doses of 1, 3, 8, or 20 mg/g or vehicle for 16 weeks.
- Results:
Safety Profile
This compound has been generally well tolerated across studies. The most common adverse events include:
- Nasopharyngitis (17.3-29.4%)
- Eczema exacerbation (5.8-11.3%)
- Headache (3.8-11.5%)
Most adverse events reported were mild to moderate and deemed unrelated to the treatment .
Summary Table of Clinical Findings
Trial Phase | Condition | Treatment Formulation | Primary Endpoint | Success Rate (%) | Notable Adverse Events |
---|---|---|---|---|---|
IIa | Chronic Hand Eczema | Ointment (30 mg/g) | Physician's Global Assessment | 46 vs. 15 (vehicle) | Nasopharyngitis |
IIb | Chronic Hand Eczema | Cream (varied doses) | IGA-CHE treatment success | Up to 37.7 vs. 8 (vehicle) | Mild/moderate events |
特性
IUPAC Name |
3-[(3S,4R)-3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-8-22(13(23)2-5-17)16(11)4-7-21(9-16)15-12-3-6-18-14(12)19-10-20-15/h3,6,10-11H,2,4,7-9H2,1H3,(H,18,19,20)/t11-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWYYZBZNSPDT-ZBEGNZNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@]12CCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336933 | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263774-59-9 | |
Record name | Delgocitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263774599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delgocitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delgocitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELGOCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L0Q8KK220 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。